Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate is a complex organic compound with a unique structure that includes both phosphonate and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate typically involves the reaction of diethylamine with a suitable phosphonate precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonate oxides, while reduction can produce phosphines.
Scientific Research Applications
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific pathways. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [1,2-bis(dimethylamino)ethenyl]phosphonate
- Diethyl [1,2-bis(diethylamino)ethenyl]phosphonate
- Dimethyl [1,2-bis(dipropylamino)ethenyl]phosphonate
Uniqueness
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate is unique due to its specific combination of phosphonate and diethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
93370-40-2 |
---|---|
Molecular Formula |
C12H27N2O3P |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-N,N,N',N'-tetraethylethene-1,2-diamine |
InChI |
InChI=1S/C12H27N2O3P/c1-7-13(8-2)11-12(14(9-3)10-4)18(15,16-5)17-6/h11H,7-10H2,1-6H3 |
InChI Key |
WNDJBOATNKHGER-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=C(N(CC)CC)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.